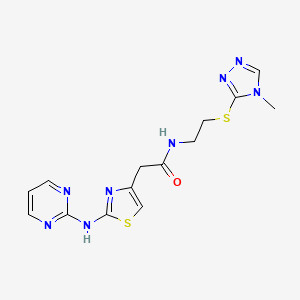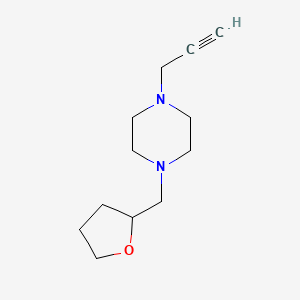
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-4-methylbenzamide often involves multi-step reactions . For instance, the production of (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester was achieved using lipase B from Candida antarctica (CalB) .Chemical Reactions Analysis
Chemical reactions involving this compound or similar compounds often include acetylation and carbonylation . For example, a kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polyimides
Research by Butt et al. (2005) explored the synthesis and characterization of novel polyimides using different diamines, which could be related to the applications of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in material science, particularly in creating polymers with specific properties. These polymers exhibit high solubility in organic solvents and a range of thermal stability, making them suitable for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Biosensor Development
Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This methodology indicates the potential use of this compound in creating sensitive detection systems for biochemical applications (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Liquid Chromatographic Elution Characteristics
Lehtonen (1983) investigated the liquid chromatographic retention of N-ethylbenzamides, which could provide insight into the chromatographic behavior of this compound, potentially applicable in analytical chemistry for substance identification and purity assessment (Lehtonen, 1983).
Synthesis for Malignant Melanoma Diagnosis
Auzeloux et al. (1999) described the synthesis and biodistribution of a labeled compound for malignant melanoma diagnosis, showing the utility of benzamide derivatives in medical diagnostics. This research might offer a foundation for utilizing this compound in diagnostic imaging (Auzeloux, Papon, Masnada, Borel, Moreau, Veyre, Pasqualini, & Madelmont, 1999).
Mécanisme D'action
Target of Action
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as metolachlor, is a chloroacetamide herbicide . It primarily targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the growth and development of plants, particularly in the synthesis of essential amino acids and lipids .
Mode of Action
Metolachlor interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the growth and development of the plant . It specifically inhibits early seedling growth, causing injury symptoms in susceptible species .
Biochemical Pathways
The primary biochemical pathway affected by metolachlor is the synthesis of essential amino acids and lipids . By inhibiting the enzymes involved in these pathways, metolachlor disrupts the normal metabolic processes of the plant. This leads to stunted growth and eventual death of the plant .
Pharmacokinetics
Metolachlor is applied to the soil and is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although metolachlor is more active in dry conditions than other chloroacetamide herbicides . The half-lives of metolachlor in plants and soil are approximately 5 and 13 days, respectively .
Result of Action
The primary result of metolachlor’s action is the inhibition of plant growth. It causes injury symptoms in susceptible species, including stunted growth and eventual death . Metolachlor is particularly effective against broadleaf weeds and certain grasses .
Action Environment
The efficacy and stability of metolachlor are influenced by environmental factors such as soil type, temperature, and moisture levels . It has been found to accumulate in both soil and water, resulting in potential environmental hazards . It is slowly degraded in the natural environment, with biodegradation being the principal method of dissipation .
Safety and Hazards
Orientations Futures
The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine is the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . This process, which involves the challenging hydrogenation across a sterically crowded carbon–nitrogen double bond, could provide insights for future research and applications of similar compounds .
Analyse Biochimique
Biochemical Properties
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide plays a role in biochemical reactions, particularly in the biodegradation of certain herbicides .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in acetochlor biodegradation. By facilitating the conversion of acetochlor to CMEPA, it indirectly influences cell function, particularly in microorganisms capable of degrading acetochlor .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the N-deethoxymethylase enzyme system. This system, composed of a cytochrome P450 oxygenase, a ferredoxin, and a reductase, is involved in the degradation of methyl tert-butyl ether .
Temporal Effects in Laboratory Settings
Its role in acetochlor biodegradation suggests that it may have long-term effects on cellular function, particularly in microorganisms capable of degrading acetochlor .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetochlor biodegradation. It interacts with the N-deethoxymethylase enzyme system, which catalyzes the conversion of acetochlor to CMEPA .
Transport and Distribution
Its role in acetochlor biodegradation suggests that it may be transported and distributed within microorganisms capable of degrading acetochlor .
Subcellular Localization
Given its role in acetochlor biodegradation, it may be localized within the cytoplasm of microorganisms capable of degrading acetochlor, where the N-deethoxymethylase enzyme system is likely to be located .
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-5-6-13(3)16(14)18-17(19)15-10-8-12(2)9-11-15/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIXPRIEOUSYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)
![7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2830877.png)


![Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2830880.png)
![5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2830881.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2830882.png)